molecular formula C15H24N2OS B4542005 N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Cat. No. B4542005
M. Wt: 280.4 g/mol
InChI Key: IPPAAFFFDWUNEC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide belongs to a class of compounds with potential applications in various fields, including medicinal chemistry. Its structural features and properties suggest it may have interesting chemical and physical characteristics worthy of detailed study.

Synthesis Analysis

The synthesis of related thiophene derivatives involves complex chemical reactions that yield various biologically active compounds. For example, derivatives of similar structures have been synthesized and characterized to explore their physicochemical properties and biological activities, suggesting a methodology that could be adapted for synthesizing the compound (Denny et al., 1987).

Molecular Structure Analysis

Molecular structure determination, such as that performed through X-ray crystallography, provides insights into the compound's configuration and potential interaction mechanisms. For instance, the molecular structures of similar N-(dimethylamino)ethyl derivatives have been elucidated, revealing intramolecular hydrogen bonds and conformational flexibility, which may also be relevant to our compound of interest (Hudson et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives often lead to compounds with significant antitumor and antimicrobial activities. For example, the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides through molecular modification has shown promising results against Mycobacterium tuberculosis (Nallangi et al., 2014).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on related compounds can provide guidance on how to approach the analysis of our compound's physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, determine the potential applications of thiophene derivatives. Investigations into related compounds reveal a range of activities, from antitumor to antimicrobial, that depend on specific structural features (Rewcastle et al., 1986).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-17(2)10-9-16-15(18)14-11-12-7-5-3-4-6-8-13(12)19-14/h11H,3-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPAAFFFDWUNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC2=C(S1)CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
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N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 3
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N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

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